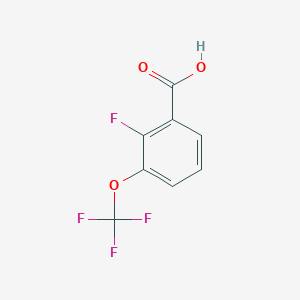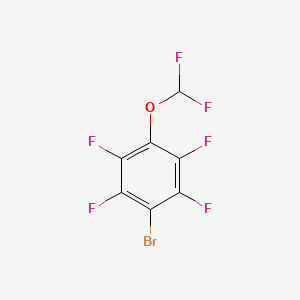
1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene
Overview
Description
“1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene” is a chemical compound with the molecular formula C7H5BrF2O . It is a clear colorless to pale yellow liquid . This compound is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene” consists of a benzene ring substituted with a bromo group (Br), a difluoromethoxy group (OCHF2), and four fluorine atoms . The exact spatial arrangement of these groups would depend on the specific synthesis method used.Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 205.4±30.0 °C at 760 mmHg, and a refractive index of 1.492 . It also has a molar refractivity of 40.9±0.3 cm3 .Scientific Research Applications
Conducting Polymer Research
1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene has been utilized in the synthesis of versatile fluorine compounds for conducting polymer research. These fluorinated molecules are significant for their ability to replace hydrogen counterparts in various molecules and materials, demonstrating their utility in the development of partially fluorinated polyphenylenevinylene (Krebs & Jensen, 2003).
Organic Synthesis
The compound plays a role in organic synthesis, specifically in the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene from related bromo compounds. This process is crucial for the production of various naphthalenes, highlighting its importance in synthetic chemistry (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
In organometallic chemistry, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, serves as a versatile starting material. It undergoes various reactions to form synthetically useful organometallic intermediates, demonstrating the broad utility of bromo-fluorinated benzene derivatives in this field (Porwisiak & Schlosser, 1996).
Coordination Networks
Fluorine-containing ligands based on tetrafluorobenzene backbones have been synthesized for coordination with various metals. These compounds, including ones related to 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene, form diverse structures like 3D channel polymers, 2D sheets, and 1D chains, showcasing their potential in the design of coordination networks (Gao, Twamley, & Shreeve, 2006).
Radiopharmaceutical Applications
Its derivatives have been explored in the radiosynthesis of various [18F]fluoromethyl-benzenes. These compounds serve as prospective bifunctional labelling agents, indicating their potential application in radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).
Field-Effect Transistors
In the field of electronics, fluorinated naphthalene diimides synthesized from bromo-NDIs, which are structurally similar to 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene, have been used in organic field-effect transistors (OFETs). These compounds demonstrate n-channel field-effect character under ambient conditions (Yuan et al., 2016).
Safety and Hazards
This compound is considered hazardous. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and avoiding breathing in its vapors .
properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF6O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYOJOWCZGSGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-phenyl-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1391462.png)


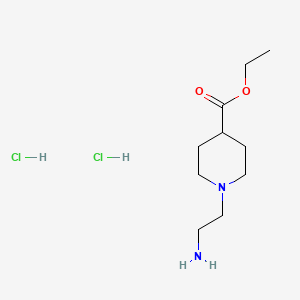
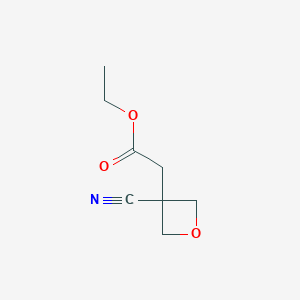

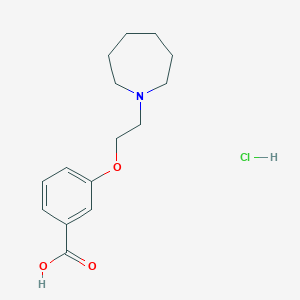





![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)
